Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine
Overview
Description
Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine is an organic compound with the molecular formula C13H20ClNO4S . This compound features a butyl group attached to a sulfonylmethylamine moiety, which is further substituted with a 4-chloro-2,5-dimethoxyphenyl group. The presence of both electron-donating methoxy groups and an electron-withdrawing chloro group on the aromatic ring makes this compound interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: The 4-chloro-2,5-dimethoxybenzenesulfonyl chloride is prepared by reacting 4-chloro-2,5-dimethoxybenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with butylamine to form the desired sulfonamide.
Methylation: The final step involves the methylation of the sulfonamide using methyl iodide under basic conditions to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.
Industry: It may be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic ring and its substituents can also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine include other sulfonylmethylamines with different substituents on the aromatic ring. For example:
Butyl[(4-methoxyphenyl)sulfonyl]methylamine: Lacks the chloro substituent, which may result in different reactivity and biological activity.
Butyl[(4-chloro-2,5-dimethylphenyl)sulfonyl]methylamine: Has methyl groups instead of methoxy groups, potentially altering its electronic properties and reactivity.
The uniqueness of this compound lies in the specific combination of substituents, which can influence its chemical behavior and applications in various fields.
Properties
IUPAC Name |
N-butyl-4-chloro-2,5-dimethoxy-N-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO4S/c1-5-6-7-15(2)20(16,17)13-9-11(18-3)10(14)8-12(13)19-4/h8-9H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZJDSBZJFWAMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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